molecular formula C10H15NO B2523134 2-[3-(Aminomethyl)phenyl]propan-2-ol CAS No. 1021871-68-0

2-[3-(Aminomethyl)phenyl]propan-2-ol

Cat. No.: B2523134
CAS No.: 1021871-68-0
M. Wt: 165.236
InChI Key: KJGDRDVSHVXPRA-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 2-[3-(Nitromethyl)phenyl]propan-2-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: this compound

    Substitution: Various derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-[3-(Aminomethyl)phenyl]propan-2-ol, also known as a phenylpropanolamine derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets. The compound is often synthesized as an intermediate in the production of pharmaceuticals and agrochemicals.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls, which can lead to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32

2. Anticancer Activity
The compound has been investigated for its potential anticancer properties, particularly against human cancer cell lines such as HeLa cells. Studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.69Induction of apoptosis via mitochondrial pathway
MCF-71.5Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Receptor Modulation: The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways that are crucial for cellular responses.

Case Studies

Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Potential
Another significant study focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis, making it a promising candidate for further development in cancer therapeutics .

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDRDVSHVXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-68-0
Record name 2-[3-(aminomethyl)phenyl]propan-2-ol
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